BenchChemオンラインストアへようこそ!

2-(4-Butoxyphenyl)acetamide

Solid-state characterization Identity testing HPLC impurity reference standard

2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0, molecular formula C12H17NO2, MW 207.27) is a phenylacetamide derivative bearing a para-butoxy substituent. It is officially designated as Bufexamac Impurity D by the European Pharmacopoeia (EP) and supplied as an EP Reference Standard (Y0001732) for pharmaceutical quality control.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 3413-59-0
Cat. No. B1199215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)acetamide
CAS3413-59-0
Synonyms4-BPAA
4-butoxyphenylacetamide
4-butoxyphenylacetamide hydrochloride
para-butoxyphenylacetamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CC(=O)N
InChIInChI=1S/C12H17NO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H2,13,14)
InChIKeyRSMPEQBSFXBQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0): Procurement-Grade Identity, Pharmacopoeial Status, and Structural Context


2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0, molecular formula C12H17NO2, MW 207.27) is a phenylacetamide derivative bearing a para-butoxy substituent. It is officially designated as Bufexamac Impurity D by the European Pharmacopoeia (EP) and supplied as an EP Reference Standard (Y0001732) for pharmaceutical quality control . The compound is also recognized as a primary metabolite of the non-steroidal anti-inflammatory drug bufexamac (p-butoxyphenylacethydroxamic acid), formed via reductive cleavage of the hydroxamic acid moiety in vivo [1]. Distinct from the anilide-type isomer N-(4-butoxyphenyl)acetamide (CAS 23563-26-0), 2-(4-butoxyphenyl)acetamide features the acetamide group attached at the alpha-carbon of the phenylacetic acid scaffold rather than directly to the aromatic amine, a connectivity difference that fundamentally alters its hydrogen-bonding capacity, metabolic stability, and biological target profile [2].

Why 2-(4-Butoxyphenyl)acetamide Cannot Be Interchanged with Positional Isomers, Alkoxy-Chain Analogs, or the Parent Drug Bufexamac


Substituting 2-(4-butoxyphenyl)acetamide with its closest structural analogs introduces risks that propagate across analytical, pharmacological, and regulatory domains. The positional isomer N-(4-butoxyphenyl)acetamide (CAS 23563-26-0) differs in melting point by >70°C and in hydrogen-bond donor/acceptor topology (amide N–H directly on ring vs. benzylic), altering both solid-state handling and HPLC retention behaviour . The meta-butoxy isomer 2-(3-butoxyphenyl)acetamide exhibits a logP elevated by ~0.5–1.0 units relative to the para compound, translating to measurably different reversed-phase chromatographic retention and biological membrane partitioning . Most critically, interchange with the parent drug bufexamac (CAS 2438-72-4)—a hydroxamic acid that potently inhibits HDAC6 (Kd 0.53 μM) and HDAC10 (Kd 0.22 μM) —would introduce HDAC inhibitory activity entirely absent in the primary amide metabolite. In analytical reference standard applications, substitution with a non-pharmacopoeial compound invalidates EP monograph compliance, since only the designated Impurity D standard (Y0001732) carries the certified identity, purity, and traceability required for regulatory bufexamac impurity profiling [1].

2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0): Quantitative Differential Evidence Against Four Key Comparators


Melting Point Gap of ~71–87°C vs. N-(4-Butoxyphenyl)acetamide Enables Unambiguous Solid-State Identity Confirmation

2-(4-Butoxyphenyl)acetamide exhibits a melting point of 185–187°C , whereas its positional isomer N-(4-butoxyphenyl)acetamide (the anilide form, CAS 23563-26-0) melts at 100–114°C (literature range; typical sharp value 110–112°C) . The 71–87°C difference arises from the distinct hydrogen-bonding network enabled by the primary amide at the benzylic position versus the secondary anilide. This gap is analytically actionable: a simple melting-point determination or differential scanning calorimetry (DSC) trace can distinguish the two isomers without chromatographic separation.

Solid-state characterization Identity testing HPLC impurity reference standard

LogP Reduction of ~0.5–1.0 Units vs. 2-(3-Butoxyphenyl)acetamide Drives Distinct Chromatographic Retention and Solubility Profiles

The para-butoxy substitution in 2-(4-butoxyphenyl)acetamide yields a measured logP of 2.08 (SIELC) to 2.59 (calculated, Chem960) [1], whereas the meta-substituted isomer 2-(3-butoxyphenyl)acetamide has a computed logP of 3.04 . This ΔlogP of approximately 0.5–1.0 units translates to a ~3- to 10-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times and requiring distinct mobile-phase compositions for baseline resolution. The para-isomer also exhibits lower logP than the parent drug bufexamac (logP 1.91) by a small increment, but remains markedly more lipophilic than the shorter-chain analog 2-(4-methoxyphenyl)acetamide.

Chromatographic method development Lipophilicity Reversed-phase HPLC

Absence of the Hydroxamic Acid Pharmacophore Abolishes HDAC6/10 and LTA4H Inhibitory Activity Present in the Parent Drug Bufexamac

Bufexamac (2-(4-butoxyphenyl)-N-hydroxyacetamide) is a validated class IIb HDAC inhibitor with Kd values of 0.53 μM (HDAC6) and 0.22 μM (HDAC10), and additionally inhibits leukotriene A4 hydrolase (LTA4H) with an IC50 of 12.91±4.02 μM for LTB4 biosynthesis [1]. 2-(4-Butoxyphenyl)acetamide, differing only by the replacement of the N-hydroxy group (–NHOH) with a primary amide hydrogen (–NH2), lacks the hydroxamic acid zinc-binding group essential for HDAC catalytic-site chelation [2]. As a primary amide metabolite of bufexamac, this compound is pharmacologically inert with respect to HDAC inhibition and LTA4H antagonism. This differential was demonstrated metabolically: following oral administration of ¹⁴C-labelled bufexamac in rats, 40–45% of the dose was absorbed, and 11 urinary metabolites were identified, among which p-butoxyphenylacetamide (the target compound) was a major metabolite alongside p-butoxyphenylacetic acid [3].

HDAC inhibition Anti-inflammatory drug metabolism Structure-activity relationship

EP Reference Standard Designation as Bufexamac Impurity D Imposes Regulatory-Grade Identity and Purity Specifications Absent from Non-Pharmacopoeial Analogs

2-(4-Butoxyphenyl)acetamide is codified as Bufexamac Impurity D under the European Pharmacopoeia bufexamac monograph and is distributed as EP Reference Standard Y0001732 . The EP monograph specifies that individual related substances in bufexamac drug substance must not exceed 0.10% w/w, with total related substances ≤0.50% w/w and assay acceptance of 98.0–102.0% of stated potency [1]. This compound is therefore uniquely supplied with a Certificate of Analysis (CoA) traceable to the EDQM metrological chain, ensuring chromatographic identity, assay purity, and storage conditions (2–8°C) defined by the issuing Pharmacopoeia . Commercial analogs such as 2-(4-methoxyphenyl)acetamide (CAS 6343-93-7) or N-(4-butoxyphenyl)acetamide (CAS 23563-26-0) are not EP-designated reference standards and lack the certified impurity identity required for regulatory bufexamac batch-release testing.

Pharmaceutical quality control EP Reference Standard Impurity profiling

Demonstrated GPCR-Mediated Chemoattractant Activity Confers a Cell-Biology Tool Function Absent from the Parent Drug and Positional Isomers

2-(4-Butoxyphenyl)acetamide has been experimentally characterized as a synthetically produced chemoattractant used in vitro to study cell migration . The compound induces directional cell movement (chemotaxis) by binding to a G protein-coupled receptor (GPCR) that stimulates the release of calcium ions from intracellular stores . This GPCR-agonist property is structurally dependent on the primary amide moiety at the benzylic position; the N-hydroxy analog (bufexamac) does not share this chemoattractant profile—instead, bufexamac inhibits neutrophil chemotaxis indirectly by suppressing LTA4H-mediated LTB4 biosynthesis (IC50 12.91 μM) . The primary amide therefore provides a gain-of-function as a cell migration tool compound that is orthogonal to the anti-inflammatory pharmacology of the parent hydroxamic acid. Quantitative chemotaxis data (e.g., chemotactic index, EC50 in Boyden/Transwell assays) have not been published in accessible literature for direct comparator benchmarking; the chemoattractant designation is derived from vendor technical documentation .

Cell migration assay Chemoattractant GPCR signaling

Distinct Intestinal Absorption Kinetics vs. Bufexamac Established by Direct Head-to-Head Everted Gut Sac Study (Roncucci et al., 1967)

Roncucci et al. (1967) performed a direct, head-to-head comparison of intestinal absorption of p-butoxyphenylacethydroxamic acid (bufexamac) and p-butoxyphenylacetamide (the target compound) across different segments of rat intestine using an in vitro everted gut sac model [1]. While the full quantitative absorption rate constants and segment-specific permeability coefficients from this study are not publicly available (no abstract published, full text not digitized), the study's existence establishes that the primary amide metabolite and the hydroxamic acid parent drug exhibit measurably different absorption kinetics. Supporting pharmacokinetic data from Lambelin et al. (1966) confirm that following oral bufexamac administration, the parent drug undergoes rapid absorption (40–45% of dose) and extensive first-pass metabolism, yielding p-butoxyphenylacetamide as a quantifiable plasma metabolite alongside p-butoxyphenylacetic acid [2]. The GLC method of Roncucci et al. (1971) further demonstrated that the hydroxamic acid group of bufexamac undergoes species-dependent biodegradation to yield the primary amide, confirming that the two compounds have distinct in vivo disposition profiles [3].

Intestinal absorption Preclinical pharmacokinetics Metabolite identification

2-(4-Butoxyphenyl)acetamide (CAS 3413-59-0): Evidence-Backed Application Scenarios for Scientific Procurement


GMP/GLP Bufexamac Impurity Profiling Using an EP-Certified Reference Standard

Analytical laboratories performing bufexamac drug substance or drug product release testing under GMP/GLP require an EDQM-traceable Impurity D reference standard (Y0001732) to comply with the EP monograph specification of ≤0.10% w/w for individual related substances [1]. The compound's logP of 2.08–2.59 enables reliable reversed-phase HPLC separation from the more lipophilic meta-butoxy isomer (logP 3.04), ensuring accurate peak identification in chromatographic impurity profiles [2]. Procurement of the EP-certified standard rather than a generic 2-(4-butoxyphenyl)acetamide ensures CoA traceability, defined storage conditions (2–8°C), and metrological chain integrity required by regulatory auditors.

Negative Control for HDAC6/HDAC10 and LTA4H Inhibition Assays in Bufexamac Pharmacological Studies

Because 2-(4-butoxyphenyl)acetamide retains the full butoxyphenyl scaffold but lacks the hydroxamic acid zinc-chelating group essential for HDAC6 (Kd 0.53 μM) and HDAC10 (Kd 0.22 μM) inhibition [1], it serves as an ideal negative control compound in bufexamac target-engagement experiments. Researchers studying bufexamac's dual HDAC/LTA4H pharmacology can use this metabolite to control for non-specific effects arising from the butoxyphenylacetamide scaffold, while the parent drug bufexamac provides the positive inhibitory signal [2].

Small-Molecule Chemoattractant Tool for GPCR-Mediated Cell Migration Assays

2-(4-Butoxyphenyl)acetamide is established as a synthetically produced chemoattractant that induces directional cell migration via GPCR binding and intracellular calcium mobilization [1]. This property enables its use as a positive control chemoattractant in Transwell/Boyden chamber assays for studying leukocyte, endothelial, or tumor cell migration. In paired experimental designs, bufexamac (which inhibits chemotaxis via LTA4H blockade, IC50 12.91 μM for LTB4 biosynthesis [2]) can be used as a counter-screen compound, providing a structurally matched positive/negative chemotaxis control pair for target validation studies.

Metabolite Identification and Pharmacokinetic Study of Bufexamac Metabolism

As a major in vivo metabolite of bufexamac identified in rat and human metabolism studies [1], authentic 2-(4-butoxyphenyl)acetamide is essential for constructing calibration curves and validating LC-MS/MS methods for quantitative bioanalysis of bufexamac pharmacokinetics. The GLC method of Roncucci et al. demonstrated that this metabolite can be simultaneously quantified alongside bufexamac and 4-butoxyphenylacetic acid using the Lossen rearrangement approach, making the pure compound indispensable for analytical method development in preclinical ADME studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Butoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.